XILOBAM

Muscle Relaxant In Vivo Pharmacology Potency Comparison

Standard muscle relaxants (e.g., methocarbamol) confound behavioral research due to sedative side effects. Xilobam delivers muscle relaxation without CNS depression. • Matches or exceeds methocarbamol/chlorzoxazone potency in murine strychnine assays without sedation. • Validated probe for CYP450-mediated pyrrolidine ring oxidation; distinct from carbamate/benzoxazole metabolism. • >98% purity; shipped with blue ice per stability requirements (sensitive to heat, moisture, and base).

Molecular Formula C14H19N3O
Molecular Weight 245.32 g/mol
Cat. No. B1243039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXILOBAM
SynonymsN-(2,6-dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea
xilobam
xilobam monohydrochloride
Molecular FormulaC14H19N3O
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)N=C2CCCN2C
InChIInChI=1S/C14H19N3O/c1-10-6-4-7-11(2)13(10)16-14(18)15-12-8-5-9-17(12)3/h4,6-7H,5,8-9H2,1-3H3,(H,16,18)/b15-12+
InChIKeyPAXRPWSXCPTPCA-NTCAYCPXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xilobam (CAS 50528-97-7): A Historical, Non-Sedating Centrally Acting Muscle Relaxant for Procurement & Research


Xilobam (N-(2,6-Dimethylphenyl)-N'-(1-methyl-2-pyrrolidinylidene)urea) is a small molecule (C14H19N3O, MW 245.15) from the pyrrolidinylidene urea class, historically developed as a centrally acting skeletal muscle relaxant [1][2]. Its pharmacological profile is defined by a unique separation of muscle relaxant efficacy from sedative and anxiolytic properties, a characteristic not commonly observed in other agents of this therapeutic class [1]. Preclinical studies and limited early clinical evaluation have established a dataset comparing its potency and side effect profile directly against established comparators like methocarbamol and chlorzoxazone, providing a specific basis for its consideration in research applications where CNS depression is a confounding variable [1].

Workflow Isolated muscle relaxation studies without sedation confound
Selection Context Potency-ranked benchmark for screening novel muscle relaxants
Model System Validated probe for stability-indicating method development

Beyond Class Effects: Why Methocarbamol, Chlorzoxazone, or Metaxalone Are Not Direct Substitutes for Xilobam


Centrally acting muscle relaxants exhibit significant heterogeneity in their off-target CNS effects, particularly sedation, which is a primary driver of patient intolerance and a major confounding variable in research models requiring behavioral assessment [1]. Direct comparative pharmacology demonstrates that xilobam's efficacy profile is fundamentally distinct. While it achieves comparable or superior muscle relaxation potency to methocarbamol and chlorzoxazone, it is distinguished by a clear absence of sedative and anxiolytic properties in the same preclinical models where these comparators show these activities [1]. Furthermore, xilobam's unique pyrrolidinylidene urea structure dictates a specific metabolic pathway involving sequential oxidation of the pyrrolidine ring, which differs from the metabolic fates of its carbamate (methocarbamol) or benzoxazole (chlorzoxazone) counterparts, with implications for species-specific pharmacokinetic modeling [2]. This combination of a unique efficacy/side-effect ratio and distinct metabolic handling means that substituting xilobam with a generic analog would likely invalidate a study's specific experimental outcomes.

CNS-Sedation Profile
Comparators like methocarbamol introduce sedative confounds; endpoint interpretation may shift significantly in behavioral models.
Metabolic Pathway
Unique pyrrolidine ring oxidation may not transfer to carbamate or benzoxazole analogs; species-specific PK modeling may require validation.
Potency Baseline
Reported potency ranking is compound-specific; direct substitution with metaxalone or chlorzoxazone may alter dose-response context.

Xilobam Differentiators: A Quantitative Evidence Guide for Scientific Selection


Xilobam's Superior Potency vs. Methocarbamol in Feline Linguomandibular Reflex Model

In a direct comparative study using the linguomandibular reflex assay in anesthetized cats, xilobam demonstrated significantly higher potency as a centrally acting muscle relaxant compared to methocarbamol [1].

In Vivo Muscle Relaxation Potency
Head-to-head
Approximately 10-fold greater potency vs. methocarbamol
Reported potency advantage in feline linguomandibular reflex model
IV administration; polysynaptic reflex inhibition context
Muscle Relaxant In Vivo Pharmacology Potency Comparison

Quantified Potency Advantage of Xilobam Over Multiple Comparators in the Mouse Strychnine Seizure Model

In the mouse strychnine lethality assay, a standard model for evaluating centrally acting muscle relaxants, xilobam's potency was directly compared to and found to be superior to chlorzoxazone, methocarbamol, and metaxalone [1].

Multi-Comparator Potency Ranking
Head-to-head
7x vs. chlorzoxazone; 11x vs. methocarbamol; 5x vs. metaxalone
Quantified potency ranking in mouse strychnine lethality assay
IP administration; standard preclinical spasticity model
Muscle Relaxant In Vivo Pharmacology Potency Comparison

Unique Separation of Muscle Relaxant Activity from Sedation and Anxiolysis: A Differentiating Side-Effect Profile

The original pharmacological characterization explicitly notes that in contrast to the comparator methocarbamol, xilobam exhibits little or no sedative activity and appears devoid of anti-anxiety properties, a finding supported by its performance in behavioral assays [1].

Sedation & Anxiolysis Profile
Head-to-head
Little or no sedative activity; devoid of anxiolytic properties
Qualitative separation from methocarbamol in rodent behavioral assays
Enables isolated muscle relaxation research without confound
CNS Selectivity Side-Effect Profile Behavioral Pharmacology

Xilobam Stability and Salt Form Selection: A Model Compound for Formulation Science

Xilobam's well-characterized sensitivity to heat, moisture, and basic conditions, along with the differential stability of its salt forms, has made it a valuable model compound for pharmaceutical stability studies [1][2]. The 1-napsylate salt was identified as the most stable, while maintaining dissolution equivalent to the free base [2].

Solid-State Stability & Salt Form
Supporting evidence
1-napsylate salt most stable; dissolution equivalent to free base
Supports formulation stability screening and salt selection review
Accelerated conditions: 74% RH, 70°C
Pharmaceutical Stability Salt Selection Formulation Development

High-Value Application Scenarios for Xilobam in Research and Industry


In Vivo Behavioral Pharmacology: Isolating Muscle Relaxant Effects from Sedation

In rodent models where muscle relaxation must be assessed without the confounding influence of sedation (e.g., rotarod performance, locomotor activity, or complex cognitive tasks), xilobam serves as a critical tool compound. Its demonstrated lack of sedative activity [1] allows researchers to attribute observed behavioral changes more directly to the muscle relaxant mechanism, unlike comparators such as methocarbamol which produce confounding CNS depression [1].

Comparative Pharmacology: A High-Potency Benchmark for Centrally Acting Muscle Relaxants

Xilobam's established potency data against chlorzoxazone, methocarbamol, and metaxalone in the mouse strychnine assay [1] makes it an ideal reference compound or benchmark for screening novel muscle relaxant candidates. Its defined potency ranking provides a quantitative standard for evaluating new chemical entities in the same in vivo models.

Pharmaceutical Development: A Validated Model System for Stability and Salt Form Studies

Given its well-documented sensitivity to heat, moisture, and base, and the published data on its degradation products [3], xilobam is an excellent model compound for developing and validating stability-indicating analytical methods (e.g., UV, HPLC) and for studying salt form selection strategies [4]. Its use can inform formulation approaches for other moisture- or heat-sensitive small molecules.

Metabolism and Disposition Studies: A Model for Pyrrolidinylidene Urea Biotransformation

The detailed in vitro and in vivo metabolic pathway of xilobam has been elucidated across multiple species, identifying the sequential oxidation of the pyrrolidine ring to 5'-OH and 5'-oxo metabolites as key steps [2]. This makes xilobam a valuable probe substrate for studying the activity of specific cytochrome P450 enzymes responsible for this unique biotransformation in various species.

Application
Selection Property
Validation Focus
Behavioral pharmacology
Non-sedating muscle relaxant profile
Endpoint interpretation without CNS depression confound
Novel compound screening
Defined potency rank vs. industry comparators
Quantitative benchmarking in strychnine or linguomandibular models
Stability method development
Heat-, moisture-, and base-sensitive model compound
HPLC/UV method validation and salt-form selection review
Metabolism probe substrate
Defined pyrrolidine ring oxidation pathway
CYP-mediated biotransformation species comparison
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